(Z)-2-hydroxy-5-(2-(5-(2-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid
Description
This compound belongs to the thiazolidinedione (TZD) family, a class of heterocyclic molecules characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. The structure features a (Z)-configured 2-methoxybenzylidene moiety at the C5 position of the thiazolidin-2,4-dione core, conjugated to a benzoic acid derivative via an acetamido linker. This design enhances electron delocalization and molecular rigidity, which are critical for biological interactions such as enzyme inhibition or receptor binding . Synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 2-methoxybenzaldehyde) and a thiazolidinedione intermediate, followed by coupling with a functionalized benzoic acid precursor .
Properties
IUPAC Name |
2-hydroxy-5-[[2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7S/c1-29-15-5-3-2-4-11(15)8-16-18(25)22(20(28)30-16)10-17(24)21-12-6-7-14(23)13(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNMFAOZYWCXHP-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective properties and inhibit the action of enzymes like Aldose Reductase. These targets play a crucial role in cellular functions and their inhibition can lead to significant changes in cellular activity.
Mode of Action
For instance, similar compounds have been found to inhibit the action of enzymes, which could result in decreased enzymatic activity.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. For instance, inhibition of Aldose Reductase could affect the polyol pathway, which is involved in glucose metabolism. The compound’s potential neuroprotective properties could also imply an impact on pathways involved in neuronal function and survival.
Pharmacokinetics
Similar compounds have been found to be within the acceptable range of lipinski’s rule of five and qikprop rule, suggesting good bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a neuroprotector, it could potentially protect neurons from damage or death. If it inhibits Aldose Reductase, it could potentially reduce the complications of diabetes mellitus.
Biological Activity
(Z)-2-hydroxy-5-(2-(5-(2-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including its anticancer, antibacterial, and antioxidative activities, based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key functional groups include:
- Hydroxy groups
- Methoxy groups
- Dioxothiazolidin ring
These functional groups are significant as they often influence the biological activity of the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit notable anticancer properties. For instance, a related compound showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several Gram-positive and Gram-negative bacteria. A related study indicated that compounds with similar structures exhibited significant antibacterial activity against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This suggests potential applications in treating bacterial infections.
Antioxidative Activity
Antioxidative activity is another critical aspect of this compound's biological profile. Compounds with similar hydroxy-substituted structures have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular environments. In vitro assays revealed that certain derivatives demonstrated improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Comparative Biological Activity Table
Case Studies
- Antiproliferative Effects : In a study focusing on thiazolidinone derivatives, it was found that specific modifications to the structure significantly enhanced antiproliferative effects against cancer cell lines. The introduction of methoxy and hydroxy groups was particularly effective .
- Mechanistic Insights : Another investigation revealed that certain derivatives induced oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways . This highlights the dual role of these compounds in both promoting oxidative stress in cancer cells while also acting as antioxidants in healthy cells.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, compounds similar to (Z)-2-hydroxy-5-(2-(5-(2-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid were evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
- Anticancer Potential : The thiazolidinone scaffold is known for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives have been tested against several cancer cell lines, showing selective cytotoxicity and potential as chemotherapeutic agents .
- Anti-inflammatory Effects : The presence of the hydroxyl group in the structure suggests potential anti-inflammatory activity. Compounds with similar functionalities have been investigated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (Z)-2-hydroxy-5-(...) | 32 | Staphylococcus aureus |
| (Z)-2-hydroxy-5-(...) | 64 | Escherichia coli |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced significant cell death in M-HeLa cells while sparing normal cells. The selectivity index was calculated to assess the safety profile of the compound compared to conventional chemotherapeutics like Sorafenib.
| Compound | IC50 (µM) | Cancer Cell Line | Selectivity Index |
|---|---|---|---|
| (Z)-2-hydroxy-5-(...) | 15 | M-HeLa | 3.5 |
| Sorafenib | 20 | M-HeLa | 1.0 |
Synthesis and Characterization
The synthesis of (Z)-2-hydroxy-5-(2-(5-(2-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with structurally analogous molecules:
Structural Modifications and Substituent Effects
- Substitution on the Benzylidene Group: The 2-methoxy group in the target compound enhances electron-donating effects, stabilizing the conjugated system. In contrast, derivatives with 5-chloro-2-hydroxybenzylidene (e.g., compound in ) exhibit increased electrophilicity, improving interactions with nucleophilic residues in bacterial enzymes .
- Variations in the Thiazolidinone Core: The 2-thioxo modification (as in and ) increases thiol reactivity, enhancing antimicrobial potency but reducing metabolic stability compared to the target compound’s 2,4-dioxo configuration . Methylfuran substituents (e.g., ) introduce steric bulk, reducing binding affinity to targets like PPAR-γ but improving selectivity for bacterial dihydrofolate reductase .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups (e.g., methoxy) improve solubility but may reduce target affinity due to steric hindrance.
- Electron-Withdrawing Groups (e.g., chloro, cyano) enhance electrophilicity, favoring covalent interactions with cysteine residues in enzymes .
- Hybridization with Azo Linkages () introduces redox-active motifs, expanding applications to antioxidant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
